molecular formula C16H17NO5 B6558649 5-methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1040639-35-7

5-methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B6558649
CAS No.: 1040639-35-7
M. Wt: 303.31 g/mol
InChI Key: RTPLJTOKNKMLKA-UHFFFAOYSA-N
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Description

5-Methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a chemical compound with a complex structure that includes a pyran ring, methoxy groups, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the pyran ring, introduction of methoxy groups, and subsequent formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in laboratory synthesis but with optimized conditions for scalability. This includes the use of industrial reactors, continuous flow systems, and efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield aldehydes or acids, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

5-Methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide has various applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy and carboxamide groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine: Shares similar methoxy and phenethyl groups but differs in the core structure.

    5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with similar methoxy groups but different overall structure and properties.

Uniqueness

5-Methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of a pyran ring, methoxy groups, and a carboxamide group, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-12-5-3-11(4-6-12)7-8-17-16(19)14-9-13(18)15(21-2)10-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPLJTOKNKMLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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